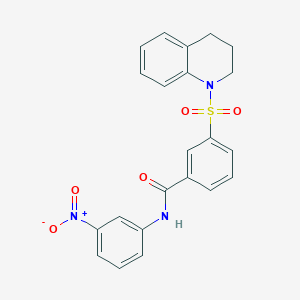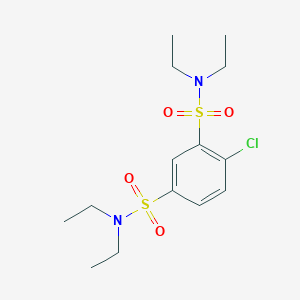
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide
Overview
Description
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which have been widely studied for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of PARP. PARP is an enzyme that plays a role in DNA repair by catalyzing the addition of poly(ADP-ribose) chains to proteins involved in DNA repair. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a low toxicity profile in vitro, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide is its potential as a fluorescent probe for detecting the presence of zinc ions in cells. Another advantage is its potential as an inhibitor of PARP, which could have implications for cancer treatment. However, one limitation is that the mechanism of action is not fully understood, which could hinder further study.
Future Directions
There are several future directions for the study of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide. One direction is to further investigate its potential as a fluorescent probe for detecting the presence of zinc ions in cells. Another direction is to study its potential as an inhibitor of PARP in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(3-nitrophenyl)benzamide has potential applications in scientific research as a tool for studying various biological processes. For example, it has been used as a fluorescent probe for detecting the presence of zinc ions in cells. It has also been studied for its potential as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and has been linked to cancer and other diseases.
properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-22(23-18-9-4-10-19(15-18)25(27)28)17-7-3-11-20(14-17)31(29,30)24-13-5-8-16-6-1-2-12-21(16)24/h1-4,6-7,9-12,14-15H,5,8,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKLBLBHAMQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3550695.png)
![N-(diphenylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3550696.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3550719.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3550728.png)
![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B3550746.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl 2-methylpropanoate](/img/structure/B3550754.png)
![4-{[(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)amino]carbonyl}phenyl acetate](/img/structure/B3550756.png)
![1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3550762.png)

![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3550778.png)
![N-(3-methoxyphenyl)-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3550784.png)